BenchChemオンラインストアへようこそ!

GSK-J1 lithium salt

Chemical probe validation Epigenetics Assay development

Select GSK-J1 lithium salt for direct, cell-free inhibition of JMJD3 and UTX without requiring metabolic activation. This subfamily-selective probe (14-fold window over KDM5B) is ideal for in vitro demethylase assays, HTS, and CETSA. Use with GSK-J2 (negative control) for publication-ready target validation. The lithium salt formulation (MW 395.38) provides distinct physicochemical properties for rigorous experimental design.

Molecular Formula C22H22LiN5O2
Molecular Weight 395.38
Cat. No. B1574223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-J1 lithium salt
Molecular FormulaC22H22LiN5O2
Molecular Weight395.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK-J1 Lithium Salt: A Selective JMJD3/UTX Inhibitor for Precise Epigenetic Research Applications


GSK-J1 lithium salt (CAS 2309668-29-7) is a potent, small-molecule inhibitor of the Jumonji C-domain-containing histone H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A) [1]. It functions as a catalytic site inhibitor that is selective for the KDM6 subfamily [2]. The compound is a key tool for dissecting H3K27 methylation-dependent epigenetic mechanisms, particularly in inflammation and oncology. The lithium salt formulation offers distinct physicochemical properties (M.W. 395.38) compared to the free base (M.W. 389.19) , which can be a critical factor in experimental design and procurement.

GSK-J1 Lithium Salt: Why In-Class Substitution with Prodrugs, Negative Controls, or Pan-Inhibitors Compromises Experimental Validity


Generic substitution among JMJD3/UTX inhibitors is not scientifically valid. Key analogs exhibit fundamentally different properties: GSK-J4 is a cell-permeable ethyl ester prodrug that is inactive in cell-free assays and requires intracellular esterase cleavage to generate active GSK-J1 ; GSK-J2 is a structurally related negative control with >1600-fold weaker on-target activity ; and pan-inhibitors like JIB-04 and IOX1 lack the subfamily selectivity that defines GSK-J1's utility as a precise chemical probe . The quantitative evidence below demonstrates that only GSK-J1 lithium salt provides the specific combination of high target potency, defined selectivity window, and well-characterized cellular functional activity required for rigorous epigenetic research.

GSK-J1 Lithium Salt: Quantitative Evidence of Differential Potency, Selectivity, and Cellular Activity Versus Key Comparators


GSK-J1 Lithium Salt Demonstrates >1600-Fold Higher On-Target Potency Compared to Negative Control GSK-J2

GSK-J1 lithium salt is a potent inhibitor of human JMJD3 (KDM6B), whereas its structural analog GSK-J2 exhibits negligible activity. This differential defines the utility of GSK-J2 as a negative control for validating target-specific effects [1]. The quantitative difference is essential for interpreting phenotypic outcomes in cell-based assays and ensuring that observed biological effects are not due to off-target or nonspecific chemical interactions.

Chemical probe validation Epigenetics Assay development

GSK-J1 Lithium Salt Exhibits a 14-Fold Selectivity Window for Primary Target (KDM6B) Over Most Potent Off-Target (KDM5B)

GSK-J1 lithium salt is selective for the KDM6 subfamily (JMJD3/UTX) but does exhibit measurable off-target activity against certain KDM5 family members. The most potent off-target is KDM5B (JARID1B), with an IC50 of 950 nM [1]. This creates a 14-fold selectivity window between primary on-target and the most potent off-target activity, a critical parameter for assessing compound specificity in cellular models.

Drug selectivity profiling Chemical biology Target engagement

GSK-J1 Lithium Salt is the Active Species of Prodrug GSK-J4, which is Inactive in Cell-Free Assays and Requires Cellular Esterases for Conversion

GSK-J1 is a polar molecule with limited cell permeability. GSK-J4 is an ethyl ester prodrug that is effectively inactive in cell-free assays (IC50 > 100 µM) but, upon entering cells, is hydrolyzed by intracellular esterases to liberate active GSK-J1 . This conversion is demonstrated by the fact that a 30 µM extracellular dose of GSK-J4 yields an intracellular GSK-J1 concentration of 1.6 µM after 1 hour in HeLa cells .

Prodrug activation Cell permeability Pharmacology

GSK-J1 Lithium Salt Provides a 14-Fold Greater Therapeutic Index Over KDM6B Compared to Pan-Inhibitor JIB-04

GSK-J1 lithium salt is a subfamily-selective inhibitor for KDM6A/B. In contrast, JIB-04 is a pan-inhibitor of the Jumonji demethylase superfamily. For the primary target JMJD3 (KDM6B), GSK-J1 is 14-fold more potent than JIB-04 (IC50 60 nM vs 855 nM) . Furthermore, their off-target profiles diverge significantly: GSK-J1 inhibits KDM5C with 8.5-fold higher potency than KDM5B, while JIB-04 exhibits the opposite selectivity, being ~8-fold more potent against KDM5B [1].

Target selectivity Chemical probe Jumonji demethylase

GSK-J1 Lithium Salt Inhibits Proinflammatory TNF-α Production in Human Macrophages, a Functional Readout Mediated by Its Active Prodrug Form (GSK-J4) with a Cellular IC50 of 9 µM

In primary human macrophages, treatment with the cell-permeable prodrug GSK-J4, which is converted intracellularly to GSK-J1, blocks lipopolysaccharide (LPS)-induced production of the proinflammatory cytokine TNF-α with an IC50 of 9 µM, as measured by ELISA . This functional effect is H3K27me3-dependent and serves as a validated cellular biomarker for KDM6A/B inhibition [1].

Inflammation Macrophage biology Cytokine production

GSK-J1 Lithium Salt: Optimal Research and Industrial Application Scenarios Based on Differential Evidence


Cell-Free Biochemical Assays and High-Throughput Screening for JMJD3/UTX Activity

GSK-J1 lithium salt is the reagent of choice for direct, cell-free inhibition of JMJD3/KDM6B (IC50 = 60 nM) and UTX/KDM6A (IC50 = 53 nM) . Its activity does not require metabolic activation, unlike the prodrug GSK-J4 which is inactive in cell-free systems . This makes GSK-J1 lithium salt ideal for: (1) in vitro demethylase activity assays; (2) crystallization and structural biology studies of KDM6 enzymes; (3) high-throughput screening (HTS) to identify novel KDM6 modulators; and (4) biochemical validation of target engagement in thermal shift assays (CETSA).

Validation of On-Target Effects Using GSK-J2 as a Matched Negative Control

To ensure the biological effects observed are due to specific KDM6A/B inhibition and not off-target activity or assay interference, GSK-J2 (the pyridine regio-isomer of GSK-J1) must be employed as a negative control. GSK-J2 exhibits minimal on-target activity (JMJD3 IC50 > 100 µM) and shows no activity against a panel of JMJD family demethylases or 100 protein kinases at 30 µM . The use of GSK-J1 in parallel with GSK-J2 provides a robust control for chemical biology studies, a strategy essential for publication in high-impact journals and reliable target validation.

Studying H3K27me3-Dependent Epigenetic Regulation in Cellular Inflammation Models

For cellular studies requiring target engagement, GSK-J4 (the cell-permeable prodrug) should be used, with the understanding that its activity depends on intracellular conversion to GSK-J1. Researchers can benchmark their cellular activity against the established functional readout of TNF-α inhibition in LPS-stimulated primary human macrophages, which occurs with an IC50 of 9 µM (GSK-J4) . This validated system allows for the investigation of KDM6A/B function in innate immunity, cytokine production, and inflammatory disease models.

Profiling Selective vs. Pan-Jumonji Demethylase Inhibition in Cancer Epigenetics Research

GSK-J1 lithium salt serves as a subfamily-selective probe for KDM6A/B, in contrast to pan-inhibitors like JIB-04 or broad-spectrum inhibitors like IOX1 . The 14-fold selectivity window between KDM6B and the most potent off-target KDM5B (IC50 60 nM vs 950 nM) allows for dose-response studies that can delineate the specific contribution of H3K27 demethylation versus H3K4 demethylation in cancer cell proliferation, differentiation, and therapeutic resistance mechanisms. This differential selectivity is critical for target deconvolution and biomarker discovery in oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK-J1 lithium salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.